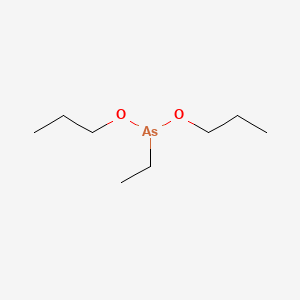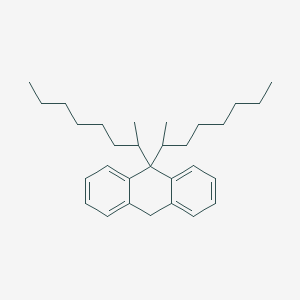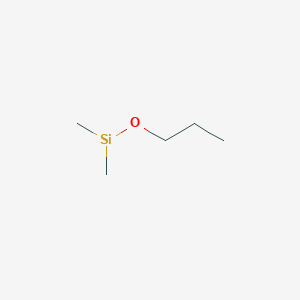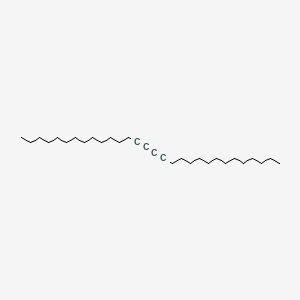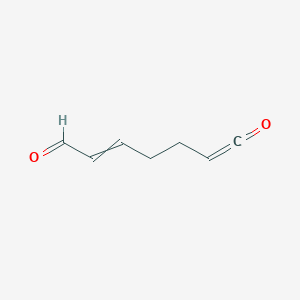
7-Oxohepta-2,6-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxohepta-2,6-dienal is an organic compound characterized by the presence of an aldehyde group and a conjugated diene system It is a heptadienal that is hepta-2,6-dienal substituted by an oxo group at position 7
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxohepta-2,6-dienal can be achieved through several methods. One common approach involves the oxidation of hepta-2,6-dienal using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the selective formation of the oxo group at position 7.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be employed to facilitate the oxidation process, and the reaction can be monitored using techniques like gas chromatography to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxohepta-2,6-dienal undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed
Oxidation: Heptanoic acid derivatives.
Reduction: 7-Hydroxyhepta-2,6-dienal.
Substitution: Various substituted heptadienals depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Oxohepta-2,6-dienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 7-Oxohepta-2,6-dienal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The conjugated diene system allows the compound to participate in electron transfer reactions, which can impact cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-6-oxohepta-2,4-dienal: A heptadienal with a methyl group at position 2 and an oxo group at position 6.
3,7-Dimethylocta-2,6-dienal: A related compound with additional methyl groups.
Uniqueness
7-Oxohepta-2,6-dienal is unique due to its specific substitution pattern and the presence of both an aldehyde group and a conjugated diene system
Eigenschaften
CAS-Nummer |
66688-18-4 |
|---|---|
Molekularformel |
C7H8O2 |
Molekulargewicht |
124.14 g/mol |
InChI |
InChI=1S/C7H8O2/c8-6-4-2-1-3-5-7-9/h2,4-6H,1,3H2 |
InChI-Schlüssel |
GNXRFFRIFSDSHG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC=C=O)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid](/img/structure/B14483888.png)
![Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate](/img/structure/B14483891.png)
![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
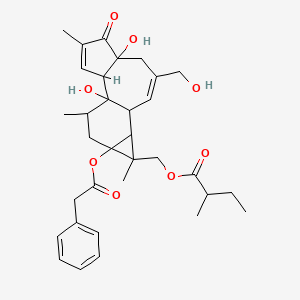
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
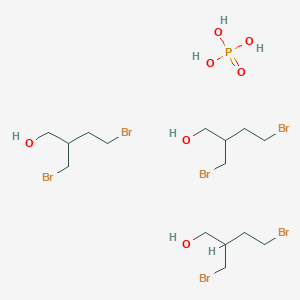

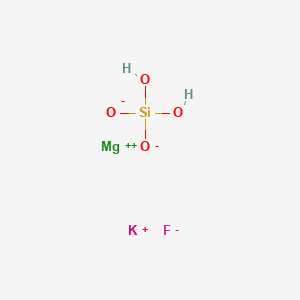
![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
